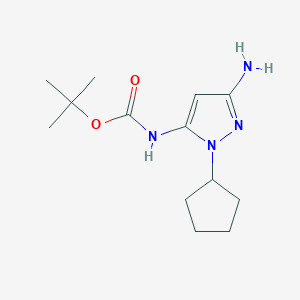
tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability under various reaction conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-amino-2-cyclopentylpyrazol-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5-amino-2-cyclopentylpyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like acetone. The mixture is refluxed for a specific period, usually between 15 to 30 minutes .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and higher yields. The use of automated systems can also reduce the risk of human error and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd-C).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Pd-C, LiAlH₄
Substitution: NaOCH₃, LiAlH₄
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism by which tert-butyl N-(5-amino-2-cyclopentylpyrazol-3-yl)carbamate exerts its effects involves the formation of stable carbamate bonds. These bonds protect the amine group from unwanted reactions during synthesis. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
相似化合物的比较
Similar Compounds
Tert-butyl carbamate: A simpler carbamate used for similar protecting purposes.
Carboxybenzyl (CBz) carbamate: Another protecting group that can be removed using catalytic hydrogenation.
Fluorenylmethoxy (FMoc) carbamate: Used in peptide synthesis and can be removed with an amine base.
Uniqueness
tert-butyl N-(3-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate is unique due to its specific structure, which provides stability under a wide range of conditions. This makes it particularly useful in complex synthetic pathways where multiple protecting groups are required.
属性
IUPAC Name |
tert-butyl N-(5-amino-2-cyclopentylpyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)15-11-8-10(14)16-17(11)9-6-4-5-7-9/h8-9H,4-7H2,1-3H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCYKGRCVMKJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C2CCCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














